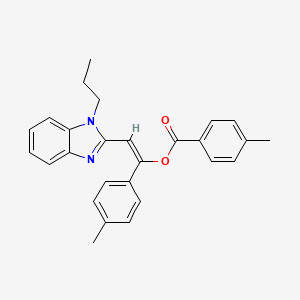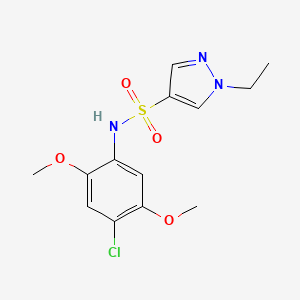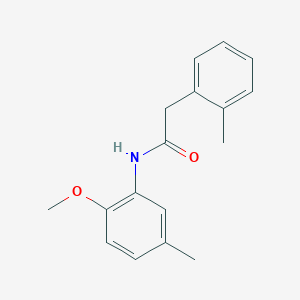![molecular formula C16H11F3N4O B5434612 4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5434612.png)
4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential to modulate biological processes. The compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific targets in the body. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of fungal and bacterial enzymes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific research area. In the field of cancer research, the compound has been found to induce apoptosis and cell cycle arrest in cancer cells. In the field of enzyme inhibition, the compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In the field of inflammation, the compound has been reported to possess anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential to modulate biological processes. The compound has been shown to possess a wide range of biological activities, making it a valuable tool in various research areas. However, one of the limitations of using the compound is its potential toxicity. The compound has been reported to exhibit cytotoxic effects, which may limit its use in certain research areas.
Zukünftige Richtungen
The potential of 4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide in scientific research is vast, and there are several future directions that can be explored. One of the future directions is the development of new derivatives of the compound with improved biological activities and reduced toxicity. Another future direction is the investigation of the compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the compound's potential in the development of new antimicrobial agents can also be explored.
Synthesemethoden
The synthesis of 4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide has been reported in various research articles. One of the commonly used methods involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid and 4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Wissenschaftliche Forschungsanwendungen
The potential of 4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide has been explored in various scientific research areas. The compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been found to modulate the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, the compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
IUPAC Name |
4-(1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)12-3-5-13(6-4-12)22-15(24)11-1-7-14(8-2-11)23-9-20-21-10-23/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJGEUUAQKGICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5434538.png)
![2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)
![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434565.png)
![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5434590.png)
![6-iodo-3-methyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5434591.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)


![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5434617.png)

![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5434635.png)